molecular formula C4H7NO B6237890 (4R)-4-methylazetidin-2-one CAS No. 26757-75-5

(4R)-4-methylazetidin-2-one

Cat. No.: B6237890
CAS No.: 26757-75-5
M. Wt: 85.1
InChI Key:
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Description

(4R)-4-methylazetidin-2-one is a chiral azetidinone compound, which is a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-methyl-3-buten-1-amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield amines or other reduced derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lactam ring opens and reacts with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted azetidinones or open-chain derivatives.

Scientific Research Applications

(4R)-4-methylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in developing new drugs, particularly antibiotics and antiviral agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-methylazetidin-2-one: The enantiomer of (4R)-4-methylazetidin-2-one, which may have different biological activities and properties.

    Azetidin-2-one: The parent compound without the methyl group, which serves as a fundamental structure in many synthetic applications.

    (3R)-3-methylazetidin-2-one: A positional isomer with the methyl group at a different position on the ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological activities and interactions compared to its enantiomers and positional isomers. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-4-methylazetidin-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-2-pentanone", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to oxime", "4-methyl-2-pentanone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the oxime.", "Step 2: Conversion of oxime to nitroso compound", "The oxime is then reacted with acetic acid and sodium nitrite in the presence of sulfuric acid to form the nitroso compound.", "Step 3: Conversion of nitroso compound to azide", "The nitroso compound is then reacted with sodium bicarbonate to form the azide.", "Step 4: Conversion of azide to amine", "The azide is then reduced to the amine using hydrogen gas and a palladium catalyst.", "Step 5: Conversion of amine to (4R)-4-methylazetidin-2-one", "The amine is then reacted with acetic acid and magnesium sulfate to form the desired product, (4R)-4-methylazetidin-2-one." ] }

CAS No.

26757-75-5

Molecular Formula

C4H7NO

Molecular Weight

85.1

Purity

95

Origin of Product

United States

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